1-(Pyridin-2-yl)ethanesulfonyl chloride

Description

Academic Significance of Pyridine-Containing Organosulfur Compounds

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. nih.govnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural component in numerous natural products and FDA-approved pharmaceuticals. nih.gov Its inclusion in a molecule can enhance water solubility and provide a key site for biological interactions. nih.gov

When a pyridine moiety is combined with an organosulfur group, such as a sulfonamide, the resulting compounds often exhibit a wide range of biological activities. mdpi.commdpi.com Sulfonamides, in particular, are a well-established class of therapeutic agents known for their antimicrobial properties. mdpi.comopenaccessjournals.com The fusion of these two pharmacophores—pyridine and an organosulfur group—has led to the development of novel compounds with potential applications as antibacterial, antiviral, and antimalarial agents. mdpi.comopenaccessjournals.comacs.org The academic interest lies in synthesizing and exploring these hybrid molecules to address challenges like antimicrobial resistance and to discover new therapeutic leads. nih.govresearchgate.net

General Overview of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile intermediates in organic synthesis. magtech.com.cnwikipedia.org Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide array of nucleophiles. wikipedia.org This reactivity allows for the straightforward synthesis of several important functional groups.

The most common application of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides (R-SO₂NR'R''). wikipedia.orgnih.gov This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules. mdpi.com Similarly, reaction with alcohols yields sulfonate esters (R-SO₂OR'), which are also valuable in various chemical transformations. nih.gov Beyond these primary uses, sulfonyl chlorides can serve as precursors for sulfones, sulfinic acids, and can participate in radical reactions, making them a cornerstone reagent class for synthetic chemists. magtech.com.cnnih.gov

Table 1: Key Reactions of Sulfonyl Chlorides

| Nucleophile | Product Functional Group | General Reaction |

|---|---|---|

| Amine (R'NH₂) | Sulfonamide | RSO₂Cl + 2 R'NH₂ → RSO₂NHR' + R'NH₃Cl |

| Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl |

This table provides a simplified representation of the main transformations involving sulfonyl chlorides.

Structural Context of the Pyridin-2-yl Ethanesulfonyl Chloride Moiety

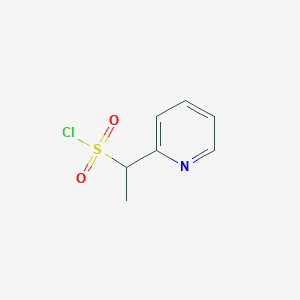

The structure of 1-(Pyridin-2-yl)ethanesulfonyl chloride is defined by three key components: the pyridine ring, the ethyl bridge, and the sulfonyl chloride functional group.

The Pyridine-2-yl Group: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. pharmaguideline.com This influences the reactivity of the entire molecule. The nitrogen atom can act as a base or a ligand for metal ions, and its presence affects the electronic properties of the attached side chain. pharmaguideline.com

The Ethyl Bridge: The two-carbon (ethyl) linker separates the pyridine ring from the sulfonyl chloride group. This spacer insulates the reactive sulfonyl chloride from the direct electronic effects of the aromatic ring, differentiating its reactivity from that of pyridinesulfonyl chlorides where the sulfur is directly attached to the ring.

The Sulfonyl Chloride Group: As a highly reactive electrophilic center, this group is the primary site for synthetic transformations. wikipedia.org It readily reacts with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. wikipedia.org

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Appearance | (Typically a solid or oil) |

| Key Functional Groups | Pyridine, Sulfonyl Chloride |

Physical properties like appearance may vary depending on purity and experimental conditions. Molecular formula and weight are calculated values.

Research Scope and Objectives for Advanced Studies of this compound

The unique structure of this compound suggests several avenues for future research. The primary objective would be to leverage this compound as a building block for creating novel chemical entities with potential applications in medicinal chemistry and materials science.

Key Research Directions:

Synthesis of Novel Compound Libraries: A primary goal would be to react this compound with a diverse range of amines and alcohols. This would generate libraries of novel pyridyl-ethyl-sulfonamides and pyridyl-ethyl-sulfonate esters. These libraries could then be screened for biological activity, such as antimicrobial, anticancer, or enzyme inhibitory properties. acs.org

Development of Catalysts and Ligands: The pyridine nitrogen atom provides a coordination site for metal ions. pharmaguideline.com Future studies could explore the synthesis of derivatives that can act as ligands in catalysis, potentially leading to new catalysts for asymmetric synthesis or other important organic transformations.

Investigation of Reaction Kinetics and Mechanisms: A detailed study of the reactivity of this compound compared to other sulfonyl chlorides (e.g., benzenesulfonyl chloride or pyridinesulfonyl chloride) would provide valuable insights for synthetic planning. Understanding how the pyridyl-ethyl group influences the reaction rates and pathways is a key academic objective.

Postsynthetic Modification of Materials: Sulfonyl chlorides have been used to functionalize materials like metal-organic frameworks (MOFs). rsc.org Future work could investigate the use of this compound to introduce the pyridyl-ethyl-sulfonamide moiety onto the surface of porous materials, potentially creating new materials for gas adsorption or separation. rsc.org

By systematically exploring these areas, the scientific community can fully unlock the synthetic potential of this specialized reagent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUVAFICNGTQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 2 Yl Ethanesulfonyl Chloride

Classical Halogenation Approaches for Sulfonyl Chloride Formation

The direct introduction of the sulfonyl chloride moiety or the chlorination of a pre-existing sulfur-containing functional group represents a common and established strategy for the synthesis of sulfonyl chlorides.

Direct Chlorosulfonation Techniques

Direct chlorosulfonation involves the reaction of a suitable hydrocarbon precursor with a chlorosulfonating agent. In the context of 1-(pyridin-2-yl)ethanesulfonyl chloride, the logical starting material would be 2-ethylpyridine (B127773). The reaction with chlorosulfonic acid (ClSO₃H) is a powerful method for introducing a sulfonyl chloride group onto an aromatic or heterocyclic ring. However, the application of this method to an alkyl side chain of a pyridine (B92270) ring can be challenging due to the potential for competing reactions, such as chlorination of the pyridine ring or sulfonation at various positions. The reaction conditions, including temperature and the ratio of reactants, would need to be carefully optimized to favor the desired product.

A plausible, albeit challenging, approach would involve the direct reaction of 2-ethylpyridine with chlorosulfonic acid. This reaction would likely require low temperatures to control its high reactivity and to minimize side product formation.

Table 1: Plausible Reaction Parameters for Direct Chlorosulfonation of 2-Ethylpyridine

| Parameter | Value/Condition |

| Starting Material | 2-Ethylpyridine |

| Reagent | Chlorosulfonic acid |

| Solvent | Inert solvent (e.g., chloroform, dichloromethane) |

| Temperature | Low temperature (e.g., 0 to -10 °C) |

| Stoichiometry | Excess of chlorosulfonating agent may be required |

Oxidative Chlorination of Precursor Sulfur Compounds

A more controlled and widely applicable method for the synthesis of sulfonyl chlorides is the oxidative chlorination of precursor sulfur compounds, such as thiols or disulfides. In this approach, the corresponding thiol, 1-(pyridin-2-yl)ethanethiol (B8750806), or its disulfide, would be subjected to oxidation in the presence of a chlorine source.

The synthesis of the precursor, 1-(pyridin-2-yl)ethanethiol, can be envisioned starting from 2-ethylpyridine. For instance, radical bromination of 2-ethylpyridine would yield 2-(1-bromoethyl)pyridine, which could then be converted to the thiol via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Once the thiol is obtained, it can be converted to the sulfonyl chloride using various oxidative chlorination systems. A common method involves the use of chlorine gas in an aqueous or acidic medium. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized and chlorinated to the sulfonyl chloride. A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, offering a potentially greener alternative. researchgate.net

Table 2: Reagents for Oxidative Chlorination of 1-(Pyridin-2-yl)ethanethiol

| Oxidative System | Description |

| Chlorine (Cl₂) in aqueous HCl | A traditional and effective method for converting thiols to sulfonyl chlorides. |

| N-Chlorosuccinimide (NCS) | A milder chlorinating agent that can be used for oxidative chlorination. |

| HNO₃/HCl/O₂ (Flow) | A modern, continuous flow method that avoids the use of chlorine gas. researchgate.net |

Utility of Thionyl Chloride in Preparative Routes

Thionyl chloride (SOCl₂) is a versatile reagent in organic synthesis, most commonly known for the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. youtube.commasterorganicchemistry.com While not a direct method for forming a sulfonyl chloride from a non-sulfur containing precursor in this context, it is a key reagent in the conversion of sulfonic acids to sulfonyl chlorides, which will be discussed in the following section.

Strategies Involving Functional Group Interconversion to the Sulfonyl Chloride Moiety

An alternative and often more reliable strategy for the synthesis of this compound involves the preparation of a stable sulfur-containing precursor, such as a sulfonic acid or a thiol, followed by its conversion to the desired sulfonyl chloride.

Synthesis from Sulfonic Acids and Their Corresponding Salts

The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a fundamental and widely used transformation. The key precursor for this route is 1-(pyridin-2-yl)ethanesulfonic acid. This sulfonic acid can be synthesized through various methods, including the sulfonation of 2-ethylpyridine under specific conditions or the oxidation of 1-(pyridin-2-yl)ethanethiol. The existence of 2-(pyridin-2-yl)ethanesulfonic acid is documented in chemical literature. nih.gov

Once the sulfonic acid is in hand, it can be converted to this compound using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common choice for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). masterorganicchemistry.com Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are also effective reagents for this conversion. The reaction typically involves heating the sulfonic acid with an excess of the chlorinating agent, followed by removal of the excess reagent and byproducts by distillation.

Table 3: Chlorinating Agents for the Conversion of 1-(Pyridin-2-yl)ethanesulfonic Acid

| Reagent | Typical Conditions |

| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent, often with heating |

| Phosphorus oxychloride (POCl₃) | Heating, can be used for less reactive sulfonic acids |

Conversion Pathways from Thiols and Disulfides

As mentioned in section 2.1.2., thiols and their corresponding disulfides are excellent precursors for sulfonyl chlorides. The synthesis of 1-(pyridin-2-yl)ethanethiol can be achieved from 2-(1-chloroethyl)pyridine (B78673), which in turn can be prepared from 2-ethylpyridine. The reaction of 2-(1-chloroethyl)pyridine with a sulfur source like sodium thiocyanate (B1210189) followed by reduction, or with thiourea followed by hydrolysis, would yield the desired thiol. The disulfide can be readily prepared by the mild oxidation of the thiol.

The conversion of these sulfur precursors to this compound is then accomplished through oxidative chlorination, as detailed in section 2.1.2. The choice of the specific oxidative chlorination method would depend on the scale of the reaction and the desired purity of the final product.

Advanced and Sustainable Synthetic Routes for this compound

Recent advances in synthetic chemistry have focused on developing more sustainable, efficient, and versatile methods for constructing chemical bonds, including the formation of sulfonyl chlorides.

Transition metal catalysis offers powerful tools for the synthesis of sulfonyl chlorides, often providing high efficiency and functional group tolerance. A classic example adaptable for this synthesis is the Sandmeyer-type reaction, which converts an arenediazonium salt into a sulfonyl chloride using a copper salt catalyst (e.g., CuCl or CuCl₂) and sulfur dioxide (SO₂). acs.orgnih.gov To synthesize this compound via this route, a precursor such as 2-(1-aminoethyl)pyridine would first be converted to its corresponding diazonium salt. This intermediate would then react with SO₂ in the presence of a copper catalyst to yield the target compound. nih.gov Copper catalysis has also been effectively used in cascade reactions, such as the sulfonylation and cyclization of alkynes with sulfonyl chlorides, demonstrating its versatility in C–S bond formation. rsc.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the activation of stable molecules under exceptionally mild conditions. researchgate.net Sulfonyl chlorides can be synthesized and utilized as radical precursors in these reactions. researchgate.netnih.gov The synthesis of sulfonyl chlorides via photoredox catalysis can be achieved from various precursors, such as S-arylthioacetates or arenediazonium salts. acs.orgnih.gov

The general mechanism involves the excitation of a photocatalyst (e.g., iridium or ruthenium complexes, or metal-free catalysts like potassium poly(heptazine imide) [K-PHI]) by visible light. acs.orgnih.govnih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the substrate to initiate the reaction cascade that forms the sulfonyl chloride. For instance, K-PHI has been used to produce sulfonyl chlorides from arenediazonium salts with SO₂ generated in situ, offering a sustainable alternative to traditional metal-catalyzed methods. acs.orgnih.gov This approach is noted for its mild reaction conditions (room temperature, visible light) and high tolerance for various functional groups. nih.gov

Table 3: Overview of Selected Photoredox Systems for Sulfonyl Chloride Synthesis

| Precursor | Photocatalyst | Conditions | Key Features | Reference |

| Arenediazonium Salts | Potassium Poly(heptazine imide) (K-PHI) | Visible light, rt, in situ SO₂ | Heterogeneous, metal-free, sustainable | acs.org, nih.gov |

| S-Arylthioacetates | Potassium Poly(heptazine imide) (K-PHI) | Blue/white light, rt, CCl₄ | Chromoselective, mild conditions | nih.gov |

| Sulfonyl Chlorides (as radical source) | fac-Ir(ppy)₃ | Visible light, rt | Generates sulfonyl radicals for further reactions | nih.gov, acs.org |

Electrosynthesis represents a frontier in green chemistry, using electrical current as a traceless reagent to drive chemical reactions, thereby minimizing waste and avoiding the use of stoichiometric chemical oxidants or reductants. nih.gov While the direct electrosynthesis of sulfonyl chlorides is a developing field, electrochemical methods have been successfully applied to the synthesis of related sulfonated compounds, demonstrating the potential of this technology. nih.govsemanticscholar.org

For example, efficient electrochemical methods have been developed for the synthesis of N-sulfonyl iminophosphoranes from sulfonamides and for the preparation of sulfonamides from sulfonyl hydrazides. nih.govresearchgate.net A hypothetical electrocatalytic approach to this compound could involve the anodic oxidation of a suitable precursor, such as sodium 1-(pyridin-2-yl)ethanesulfinate, in the presence of a chloride source. This approach would offer high atom economy and inherent safety, aligning with the principles of sustainable chemistry. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by adopting several key strategies.

Safer Solvents and Reagents: Replacing hazardous chlorinated solvents like methylene (B1212753) chloride with more environmentally benign alternatives such as formic acid or water is a significant improvement. rsc.orgacs.org Similarly, using milder and less toxic reagents, such as NCS instead of highly corrosive alternatives, enhances the safety and sustainability of the process. organic-chemistry.orgresearchgate.net

Catalysis: The use of catalysts, particularly heterogeneous and recyclable ones like K-PHI, is superior to stoichiometric reagents. acs.orgnih.gov Catalytic processes reduce waste and often allow for milder reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Advanced catalytic methods often exhibit higher atom economy than classical stoichiometric reactions. nih.gov

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Method | Greener Alternative | Benefit |

| Solvent | Methylene Chloride, Chloroform | Water, Formic Acid, Acetonitrile | Reduced toxicity and environmental impact rsc.orgacs.org |

| Reagents | Harsh oxidants (e.g., excess Cl₂) | Catalytic systems (Photoredox, Electro-), NCS, Oxone | Reduced waste, improved safety, milder conditions rsc.orgnih.govorganic-chemistry.org |

| Energy | High-temperature reflux | Visible light, electricity (at room temp.) | Lower energy consumption, enhanced safety researchgate.netnih.gov |

| Process | Stoichiometric reactions | Catalytic reactions (Transition metal, Photoredox) | Higher efficiency, less waste, potential for catalyst recycling acs.orgrsc.org |

Reactivity and Mechanistic Pathways of 1 Pyridin 2 Yl Ethanesulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Center

The core reactivity of 1-(Pyridin-2-yl)ethanesulfonyl chloride involves the nucleophilic attack at the electron-deficient sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion. This reaction proceeds via a nucleophilic acyl substitution-type mechanism. The general mechanism involves the attack of a nucleophile on the sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses to expel the chloride leaving group. The presence of the pyridine (B92270) moiety can influence the reaction rate and mechanism, potentially through intramolecular interactions or by acting as a base.

Formation of Sulfonamides with Amine Substrates

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. mnstate.edumnstate.edulibretexts.orgchemguide.co.ukyoutube.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. libretexts.orgmasterorganicchemistry.com The amine acts as a nucleophile, attacking the sulfonyl sulfur.

A general representation of this reaction is as follows: Py-CH(CH₃)SO₂Cl + R¹R²NH → Py-CH(CH₃)SO₂NR¹R² + HCl

The base used can be an excess of the reacting amine or a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine. mnstate.edumasterorganicchemistry.com The choice of solvent is typically an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

Table 1: Synthesis of Sulfonamides from this compound

| Amine Substrate | Product | Typical Conditions |

| Ammonia | 1-(Pyridin-2-yl)ethanesulfonamide | Aqueous ammonia, 0-25 °C |

| Methylamine | N-Methyl-1-(pyridin-2-yl)ethanesulfonamide | Methylamine solution, CH₂Cl₂, 0-25 °C, Pyridine |

| Aniline | N-Phenyl-1-(pyridin-2-yl)ethanesulfonamide | Aniline, CH₂Cl₂, Et₃N, 0-25 °C |

Synthesis of Sulfonate Esters and Sulfonates with Oxygen Nucleophiles

This compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. acs.orgacs.orgyoutube.com This reaction, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.com Pyridine is frequently used as both the solvent and the base in these reactions. masterorganicchemistry.comacs.org

The general reaction is: Py-CH(CH₃)SO₂Cl + R-OH → Py-CH(CH₃)SO₂OR + HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur. The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity, and also scavenges the generated HCl. youtube.com

Table 2: Synthesis of Sulfonate Esters from this compound

| Oxygen Nucleophile | Product | Typical Conditions |

| Methanol | Methyl 1-(pyridin-2-yl)ethanesulfonate | Pyridine, 0-25 °C |

| Ethanol | Ethyl 1-(pyridin-2-yl)ethanesulfonate | Pyridine, CH₂Cl₂, 0-25 °C |

| Phenol | Phenyl 1-(pyridin-2-yl)ethanesulfonate | Pyridine, 0-25 °C |

Reactions with Carbon-Based Nucleophiles

The reaction of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents and organocuprates, provides a route to sulfones. While Grignard reagents can react with sulfonyl chlorides, they are highly reactive and can lead to multiple additions or side reactions. masterorganicchemistry.comorgsyn.orgyoutube.comrsc.org

A more controlled reaction is often achieved with organocuprates (Gilman reagents, R₂CuLi), which are generally less reactive and more selective. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction of this compound with a lithium dialkylcuprate would be expected to yield the corresponding alkyl pyridylethyl sulfone.

The general reaction is: Py-CH(CH₃)SO₂Cl + R₂CuLi → Py-CH(CH₃)SO₂R + RCu + LiCl

This reaction proceeds via nucleophilic attack of the carbanion equivalent from the organocuprate on the sulfonyl sulfur. The use of less reactive organometallic reagents helps to avoid attack at other sites in the molecule.

Enolates, another class of carbon nucleophiles, can also react with sulfonyl chlorides, although this is less common than their reactions with alkyl halides. The reaction would lead to the formation of α-sulfonyl ketones or esters.

Interplay with Nitrogen-Containing Heterocycles as Nucleophiles

Nitrogen-containing heterocycles, particularly pyridine and its derivatives, play a significant role in the chemistry of sulfonyl chlorides. Pyridine itself can act as a nucleophile, attacking the sulfonyl chloride to form a sulfonylpyridinium salt. uwo.ca This intermediate is highly reactive and can be more susceptible to subsequent nucleophilic attack than the original sulfonyl chloride. This is the basis for the use of pyridine as a catalyst in many sulfonylation reactions. masterorganicchemistry.com

In the case of this compound, the intramolecular pyridine nitrogen could potentially interact with the sulfonyl group, influencing its reactivity. However, the formation of a strained four-membered ring intermediate is unlikely. More plausibly, in the presence of an external nucleophile, the pyridine nitrogen of another molecule could act as a nucleophilic catalyst. Studies on related 2-substituted ethanesulfonyl chlorides have shown that the reaction pathway can be influenced by the nature of the substituent and the base used, sometimes leading to elimination products. uwo.cacdnsciencepub.com

Radical-Mediated Transformations Involving this compound

Beyond its ionic chemistry, the sulfonyl chloride group can be a precursor to sulfonyl radicals under appropriate conditions.

Generation and Characterization of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, most notably through the use of photoredox catalysis. rsc.orgprinceton.edusigmaaldrich.comresearchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chloride anion. princeton.edu

The expected process for this compound would be: Py-CH(CH₃)SO₂Cl + e⁻ (from excited photocatalyst) → [Py-CH(CH₃)SO₂Cl]•⁻ → Py-CH(CH₃)SO₂• + Cl⁻

The generated 1-(pyridin-2-yl)ethanesulfonyl radical is a reactive intermediate that can participate in various radical reactions, such as addition to alkenes and alkynes.

C-H Sulfonylation Reactions Utilizing Sulfonyl Radicals

The generation of sulfonyl radicals from sulfonyl chlorides is a powerful method for forming carbon-sulfur bonds, and it is particularly effective in C-H functionalization reactions. researchgate.net Typically, these reactions are initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates a single-electron transfer (SET) to the sulfonyl chloride. rsc.orgacs.orgcam.ac.uk This process results in the cleavage of the sulfur-chlorine bond to generate a sulfonyl radical and a chloride anion. acs.org

For this compound, a plausible mechanism for C-H sulfonylation would involve its reaction with an excited photocatalyst (e.g., an iridium or ruthenium complex) to form the 1-(pyridin-2-yl)ethanesulfonyl radical. rsc.orgorganic-chemistry.org This highly reactive radical can then add to various unsaturated substrates or abstract a hydrogen atom from a suitable C-H bond, leading to the formation of a new C-S bond. researchgate.netbeilstein-journals.org The versatility of this approach allows for the sulfonylation of a wide range of substrates under mild conditions. researchgate.net

Plausible Mechanism for Photocatalytic C-H Sulfonylation:

Photoexcitation: A photocatalyst (PC) absorbs light and is excited to PC*.

Reductive Quenching: The excited photocatalyst (PC*) reduces the sulfonyl chloride (R-SO₂Cl), generating a sulfonyl radical (R-SO₂•) and the oxidized photocatalyst (PC⁺•).

C-H Abstraction/Addition: The sulfonyl radical abstracts a hydrogen from a substrate or adds to an alkene/alkyne.

Radical Recombination: The resulting substrate radical couples with another radical or is oxidized by PC⁺• to a cation, which then undergoes further reaction to yield the final sulfonated product, regenerating the ground-state photocatalyst.

Intramolecular Cyclizations Involving Radical Intermediates

The sulfonyl radical generated from this compound can participate in intramolecular cyclization reactions if a suitable radical acceptor, such as an alkene or alkyne, is present within the same molecule. nih.govrsc.org These cyclization reactions are powerful tools for constructing cyclic and spirocyclic structures. rsc.org The process is typically initiated by the formation of the sulfonyl radical, which then adds to the tethered unsaturated bond in an endo or exo fashion, depending on the transition state energetics. acs.org

For instance, a derivative of this compound containing a tethered alkene could undergo a radical cyclization cascade. After the initial formation of the 1-(pyridin-2-yl)ethanesulfonyl radical, it would add to the intramolecular double bond, forming a new carbon-centered radical. This intermediate could then be trapped by a hydrogen atom donor or undergo further transformations to yield complex polycyclic molecules. Such cyclizations have been demonstrated with various sulfonyl chlorides, often proceeding with high efficiency. rsc.org

Table 1: Hypothetical Intramolecular Radical Cyclization Pathways

| Starting Material Moiety | Radical Intermediate | Cyclization Mode | Product Type |

|---|---|---|---|

| N-allyl-1-(pyridin-2-yl)ethanesulfonamide | Sulfonyl radical adds to tethered allyl group | 5-exo-trig | Pyrrolidine derivative |

| O-pentenyl-1-(pyridin-2-yl)ethanesulfonate | Sulfonyl radical adds to tethered pentenyl group | 6-exo-trig | Tetrahydropyran derivative |

| 1-(Pyridin-2-yl)-1-(but-3-ynyl)ethanesulfonyl chloride | Sulfonyl radical adds to tethered alkyne | 5-exo-dig | Cyclopentene derivative |

Stereoselective and Diastereoselective Reactions of this compound

The presence of a stereocenter in this compound makes it a valuable substrate for stereoselective and diastereoselective reactions. When reacting with other chiral molecules or in the presence of a chiral catalyst, the inherent chirality of the sulfonyl chloride can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.

While specific examples involving this exact compound are not prominent in the literature, the principles of asymmetric synthesis using chiral sulfinyl compounds and pyridine-containing chiral auxiliaries are well-established. acs.orgnih.govresearchgate.netacs.orgnumberanalytics.com For example, in reactions with prochiral nucleophiles, the chiral environment provided by the 1-(pyridin-2-yl)ethyl group can direct the approach of the reactant, resulting in a diastereoselective bond formation. mdpi.com

Furthermore, the pyridine nitrogen can act as a coordinating site for a metal catalyst. In such a scenario, the catalyst, in conjunction with the existing stereocenter, could form a rigid transition state that effectively controls the stereochemistry of the reaction. mdpi.comnih.gov This dual influence—the steric bulk of the chiral backbone and the coordinating ability of the pyridine ring—offers a powerful strategy for controlling stereoselectivity. mdpi.com The reaction of a racemic sulfonyl chloride with a chiral alcohol in the presence of a chiral amine catalyst, for instance, has been shown to achieve high enantioselectivity. acs.orgnih.gov

Stability and Decomposition Pathways of the Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group is known to be highly reactive and susceptible to decomposition, particularly through hydrolysis. nih.gov Alkanesulfonyl and arenesulfonyl chlorides generally undergo a bimolecular nucleophilic substitution (Sₙ2) mechanism when reacting with nucleophiles like water. nih.gov For this compound, hydrolysis would yield the corresponding sulfonic acid and hydrochloric acid. The presence of the pyridine ring, especially the nitrogen atom, can potentially influence the stability. The nitrogen could act as an internal base, possibly accelerating hydrolysis, or it could be protonated under acidic conditions, which might alter the electronic properties and reactivity of the sulfonyl chloride group.

In addition to hydrolysis, thermal decomposition is another significant pathway. For sulfonyl chlorides with α-hydrogens, heating can lead to the elimination of HCl to form a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂). This sulfene can then be trapped by various nucleophiles. For α-phenylalkanesulfonyl chlorides, an ionic chain mechanism involving the heterolytic cleavage of the C-S bond has been proposed as a decomposition pathway. acs.orgacs.org Given the structure of this compound, both sulfene formation and pathways involving the pyridine ring are conceivable decomposition routes under thermal stress. Electron-deficient heteroaryl sulfonyl chlorides are known to be particularly unstable, often decomposing to the corresponding chloroheteroarene and sulfur dioxide. nih.gov

Table 2: General Decomposition Pathways for Sulfonyl Chlorides

| Condition | Pathway | Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Presence of Water | Hydrolysis (Sₙ2) | - | Sulfonic Acid, HCl |

| Thermal (with α-H) | Elimination | Sulfene (R₂C=SO₂) | Trapped adducts, polymers |

| Thermal (electron-deficient aryl) | Desulfonylation | Aryl cation/radical | Chloroarene, SO₂ |

| Photochemical | Homolytic Cleavage | Sulfonyl radical (RSO₂•) | Products of radical reactions |

Computational Probing of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the complex reaction mechanisms and transition states involved in the reactions of sulfonyl chlorides. pitt.educhem8.org For this compound, computational studies could provide invaluable insights into its reactivity. researchgate.netyoutube.comyoutube.com

For the C-H sulfonylation reactions, DFT could be used to model the generation of the sulfonyl radical via photocatalysis and its subsequent addition to an alkene. nih.gov Calculations can determine the activation energy barriers for competing pathways, helping to rationalize the observed regioselectivity and stereoselectivity. acs.org For example, the free energy barrier for the radical addition step is often rate-determining. nih.gov

In the context of intramolecular cyclizations, computational modeling can predict the most favorable ring-closing pathway (e.g., 5-exo vs. 6-endo) by comparing the energies of the respective transition states. acs.org These calculations can map the potential energy surface of the reaction, identifying key intermediates and transition state geometries.

For stereoselective reactions, DFT can be used to model the transition states involving the chiral sulfonyl chloride and a reactant or catalyst. By comparing the energies of the different diastereomeric transition states, the origins of stereocontrol can be understood, whether they arise from steric hindrance, electronic interactions, or coordination to a metal center. This predictive power is crucial for designing new, highly selective synthetic methods. pitt.edu

Table 3: Parameters from Computational Probing of Reaction Mechanisms

| Parameter | Information Provided | Relevance to Mechanism |

|---|---|---|

| Activation Energy (ΔG‡) | The energy barrier for a reaction step. | Determines reaction rate and feasibility of pathways. nih.gov |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Reveals the nature of bond-making and bond-breaking. researchgate.net |

| Reaction Energy (ΔGᵣₓₙ) | The overall free energy change of a reaction. | Indicates thermodynamic favorability (exergonic vs. endergonic). nih.gov |

| Imaginary Frequencies | Vibrational modes with negative force constants. | Confirms a structure as a true transition state (one imaginary frequency). youtube.comyoutube.com |

| Potential Energy Surface (PES) | A map of energy as a function of molecular geometry. | Visualizes the entire reaction pathway, including intermediates and transition states. |

Synthetic Applications of 1 Pyridin 2 Yl Ethanesulfonyl Chloride

Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a significant area of research in medicinal and materials chemistry. Pyridine (B92270) and its derivatives are key components in many biologically active compounds and functional materials.

Development of Pyridine-Fused Compounds

Integration into Diverse Heterocyclic Scaffolds (e.g., benzimidazoles, pyrimidines)

The incorporation of the 1-(pyridin-2-yl)ethanesulfonyl moiety into other heterocyclic systems like benzimidazoles and pyrimidines could potentially yield compounds with interesting biological activities. The reaction of a sulfonyl chloride with appropriate diamino- or amino-hydroxy- substituted precursors is a common strategy for the synthesis of such integrated scaffolds. However, specific studies detailing these reactions with 1-(Pyridin-2-yl)ethanesulfonyl chloride have not been identified.

Utility in Ligand Design for Coordination Chemistry

The pyridine nitrogen atom and the sulfone group can both act as coordination sites for metal ions, making pyridyl sulfone derivatives attractive candidates for ligand design in coordination chemistry and catalysis.

Design and Synthesis of Pyridyl Sulfone Ligands

The synthesis of pyridyl sulfone ligands can be achieved through the reaction of a sulfonyl chloride with a suitable nucleophile that also contains a coordinating group. While the general field of transition metal pyridine complexes is vast, and many pyridyl-containing ligands have been synthesized and their coordination chemistry studied, specific examples of ligands derived directly from this compound are not described in the available literature.

Applications in Metal-Catalyzed Organic Transformations

Metal complexes bearing pyridyl ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in the activity and selectivity of the catalyst. The potential of metal complexes derived from ligands based on this compound in catalysis remains an unexplored area of research, as no specific applications have been reported.

Precursor in the Synthesis of Advanced Organic Molecules

The unique combination of a pyridine ring and a reactive sulfonyl chloride group suggests that this compound could serve as a valuable precursor in the total synthesis of complex natural products or other advanced organic molecules. However, a review of the current literature does not provide any specific examples of its use in this context.

Scaffolds for Medicinal Chemistry Research (structural motifs only)

The pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. ambeed.com Its ability to act as a hydrogen bond acceptor and its water-solubilizing properties make it a desirable feature in drug candidates. The sulfonyl chloride group of this compound allows for the facile introduction of this pyridyl-ethyl moiety into larger molecules, leading to the formation of key structural motifs.

The primary reaction of this compound in a medicinal chemistry context would be its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides . This reaction creates a stable, versatile linker that is a common feature in a wide array of therapeutic agents. The resulting structural motif would be a 1-(pyridin-2-yl)ethanesulfonamide core. This scaffold could be incorporated into molecules targeting a variety of biological targets, leveraging the properties of both the pyridine and sulfonamide groups.

Another potential application is the reaction with alcohols or phenols to generate sulfonate esters . This would introduce the 1-(pyridin-2-yl)ethanesulfonate motif, which can act as a leaving group in further synthetic transformations or be part of the final bioactive molecule.

Intermediates for Agrochemical Development (structural motifs only)

Similar to medicinal chemistry, the development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel molecular frameworks. The pyridine ring is a component of various successful agrochemicals. The introduction of a sulfonamide linkage, derived from a sulfonyl chloride, is also a common strategy in the design of new crop protection agents.

Therefore, this compound could serve as a key intermediate for the synthesis of agrochemicals containing the 1-(pyridin-2-yl)ethanesulfonamide structural motif. By reacting it with a diverse range of amines that possess other desired functionalities for agrochemical activity, a library of potential candidates could be generated. The resulting molecules would combine the recognized bioactivity of the pyridine ring with the robust chemical properties of the sulfonamide linker.

Building Blocks for Functional Materials (structural motifs only)

In the realm of materials science, the pyridine unit is utilized for its coordinating properties with metal ions, its role in supramolecular chemistry, and its electronic characteristics. Sulfonyl groups are also incorporated into functional materials for their thermal stability and ability to influence electronic properties.

This compound can be used to introduce the pyridyl-ethyl-sulfonyl moiety into larger organic structures or polymers. This can be achieved through its reaction with nucleophilic sites on other monomers or organic frameworks. The resulting materials would possess the 1-(pyridin-2-yl)ethanesulfonamide or 1-(pyridin-2-yl)ethanesulfonate motifs. These motifs could impart specific functionalities, such as:

Metal-organic frameworks (MOFs): The pyridine nitrogen can act as a coordination site for metal ions, making this compound a potential ligand precursor for the synthesis of novel MOFs with tailored properties.

Conducting polymers: The incorporation of the polar pyridyl and sulfonyl groups could influence the electronic properties and solubility of conjugated polymers.

Functional dyes: The pyridine ring can be part of a chromophoric system, and the sulfonyl group can be used to attach the dye to a substrate or to tune its electronic properties.

Role in Polymer Chemistry and Functional Materials Synthesis

The application of this compound in polymer chemistry would primarily be as a functional monomer or a modifying agent .

As a monomer, it could potentially undergo polymerization through reactions involving the sulfonyl chloride group. For instance, reaction with diamines could lead to the formation of polysulfonamides . These polymers would have the repeating pyridyl-ethyl-sulfonyl unit in their backbone, which could confer specific properties such as thermal stability, selective metal ion binding, or altered solubility.

Alternatively, it can be used to functionalize existing polymers . Polymers with nucleophilic side chains (e.g., hydroxyl or amino groups) could be modified by reacting them with this compound. This would graft the 1-(pyridin-2-yl)ethanesulfonyl side chains onto the polymer backbone, thereby introducing the properties of the pyridine moiety to the bulk material. This could be useful for creating materials for applications such as:

Ion-exchange resins: The pyridine groups could be quaternized to create positively charged sites.

Catalyst supports: The pyridine nitrogen could be used to immobilize metal catalysts.

Stimuli-responsive materials: The pH-sensitive nature of the pyridine ring could be exploited to create materials that change their properties in response to changes in acidity.

While specific examples of polymerization involving this compound are not readily found, the general principles of polymer synthesis suggest these as plausible routes for creating novel functional materials.

Process Chemistry and Scalability in Industrial Applications

The industrial-scale synthesis of sulfonyl chlorides is a well-established area of process chemistry. While a specific industrial process for this compound is not publicly documented, its synthesis would likely follow established methods for preparing similar compounds.

A common route for the synthesis of sulfonyl chlorides involves the oxidative chlorination of a suitable sulfur-containing precursor. For this compound, a potential synthetic pathway could start from 2-vinylpyridine (B74390) or a related precursor. This would be converted to a corresponding thiol or disulfide, which is then subjected to oxidative chlorination using reagents like chlorine in an aqueous medium.

The scalability of such a process would depend on several factors:

Availability and cost of starting materials: The accessibility of the pyridyl-containing precursor is a key consideration.

Reaction conditions: The use of hazardous reagents like chlorine would require specialized equipment and safety protocols for large-scale production.

Yield and purity: Optimizing the reaction to maximize yield and minimize the formation of byproducts is crucial for an economically viable process.

Work-up and purification: The isolation of the final product in high purity would require efficient and scalable purification techniques, such as distillation or crystallization.

Patents for the industrial synthesis of related compounds, such as pyridine-3-sulfonyl chloride, often describe diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. osti.gov This suggests that multiple synthetic strategies could be viable for the large-scale production of this compound, should a significant industrial demand arise. The choice of route would be determined by a combination of economic and safety considerations.

Spectroscopic and Computational Characterization of 1 Pyridin 2 Yl Ethanesulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 1-(Pyridin-2-yl)ethanesulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each offer unique and complementary information.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the pyridine (B92270) ring and the ethanesulfonyl chloride moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct multiplets for the protons on the pyridine ring and the ethyl group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the electron-withdrawing nature of the sulfonyl chloride group. The methine proton of the ethyl group, being adjacent to the electron-withdrawing sulfonyl group, would appear as a quartet at a downfield position compared to a simple alkane. The methyl protons would appear as a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the ethylsulfonyl group showing a distinct chemical shift. The carbons of the ethyl group will appear in the aliphatic region, with the carbon directly bonded to the sulfur atom being significantly deshielded.

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C spectra.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.5 | d | ~4-5 |

| Pyridine H-4 | ~7.8 | t | ~7-8 |

| Pyridine H-5 | ~7.4 | t | ~6-7 |

| Pyridine H-3 | ~7.3 | d | ~7-8 |

| -CH(SO₂Cl)- | ~4.5-5.0 | q | ~7 |

| -CH₃ | ~1.8-2.0 | d | ~7 |

This is an interactive data table based on expected values.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-2 | ~155 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~125 |

| Pyridine C-5 | ~122 |

| -CH(SO₂Cl)- | ~65-70 |

| -CH₃ | ~15-20 |

This is an interactive data table based on expected values.

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound, which has a molecular formula of C₇H₈ClNO₂S and a monoisotopic mass of 204.9913. chemscene.com

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions, providing structural information. Key fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) or the entire ethanesulfonyl chloride side chain. Cleavage of the C-S bond and fragmentation of the pyridine ring are also possible. Common fragments would include the pyridin-2-ylethyl cation and ions resulting from the loss of HCl or SO₂.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-Cl]⁺ | C₇H₈NO₂S⁺ | 170 |

| [M-SO₂]⁺ | C₇H₈ClN⁺ | 141 |

| [M-SO₂Cl]⁺ | C₇H₈N⁺ | 106 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

This is an interactive data table based on expected fragmentation patterns.

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1390 cm⁻¹ and 1160-1180 cm⁻¹, respectively. The C-S stretching vibration would appear around 600-800 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, will be present in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations. The symmetric S=O stretch is expected to be a strong band in the Raman spectrum. Pyridine ring breathing modes, which are often strong in Raman spectra, would be observed around 990-1030 cm⁻¹. semi.ac.cnethz.ch The S-Cl stretching vibration should also be observable in the low-frequency region.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1370-1390 (Strong) | Weak |

| Symmetric SO₂ Stretch | 1160-1180 (Strong) | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 (Medium) | Medium |

| Pyridine Ring Breathing | Weak | 990-1030 (Strong) |

| C-S Stretch | 600-800 (Medium) | Medium |

| S-Cl Stretch | ~400-500 (Medium) | ~400-500 (Strong) |

This is an interactive data table based on characteristic group frequencies.

X-ray Crystallography of this compound Derivatives

While the crystal structure of this compound itself may not be readily available, analysis of its derivatives provides invaluable information about the solid-state conformation and intermolecular interactions.

Quantum Chemical Studies and Theoretical Predictions

Quantum chemical studies provide profound insights into the intrinsic properties of molecules, offering a theoretical framework to understand and predict their behavior. For this compound and its derivatives, computational chemistry serves as a powerful tool to elucidate their electronic structure, conformational preferences, and reaction mechanisms, which are often challenging to determine experimentally. By employing methods like Density Functional Theory (DFT), chemists can model these complex systems with a high degree of accuracy.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. In this compound, the presence of the pyridine ring, with its electron-withdrawing nitrogen atom, significantly influences the electron distribution across the molecule. numberanalytics.comyoutube.com Theoretical studies on pyridine and its derivatives have consistently shown that the nitrogen atom alters the molecular orbitals and electron density compared to a simple benzene (B151609) ring. numberanalytics.com This effect, coupled with the highly electrophilic sulfonyl chloride group, dictates the molecule's chemical behavior.

Quantum chemical calculations, such as those based on DFT, can determine a variety of electronic properties and reactivity descriptors. researchgate.net For analogous compounds, these calculations have been used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential maps. researchgate.netnih.gov These descriptors are crucial for predicting the sites susceptible to nucleophilic or electrophilic attack.

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For sulfonyl chlorides, the LUMO is typically centered on the sulfur atom of the sulfonyl chloride group, making it the primary site for nucleophilic attack. The pyridine ring, particularly the nitrogen atom, can modulate the energy of the LUMO, thereby influencing the reactivity of the sulfonyl chloride group. The electrostatic potential map visually represents the charge distribution, with electron-rich regions (negative potential) often located around the nitrogen atom and the oxygen atoms of the sulfonyl group, while the sulfur atom exhibits a significant positive potential, confirming its electrophilicity. nih.gov

Table 1: Calculated Electronic Properties for a Model Pyridine-Substituted Sulfonyl Chloride (Note: The following data is hypothetical and serves as an illustrative example based on typical values for similar compounds, as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, a key site for accepting electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energy Minima

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with other molecules. The bond between the ethyl group and the pyridine ring, as well as the bonds within the ethanesulfonyl chloride moiety, allow for rotational freedom, leading to various possible conformations.

Theoretical calculations can predict the relative energies of different conformers, providing insight into which structures are most likely to be populated at a given temperature. The results of such analyses are often presented as a potential energy surface, which maps the energy as a function of one or more dihedral angles. For this compound, the orientation of the C-S bond relative to the pyridine ring and the conformation of the sulfonyl chloride group are expected to be the most significant factors determining the conformational landscape.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This table is illustrative and based on general principles of conformational analysis for similar molecules, in the absence of specific published data for the title compound.)

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | ~75% |

| Gauche | ~60° | 1.2 | ~15% |

| Syn-periplanar | ~0° | 3.5 (Transition State) | <1% |

Computational Simulation of Reaction Mechanisms

Understanding the mechanism of reactions involving this compound is crucial for its application in synthesis. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.govmdpi.com

Theoretical studies on the reaction of sulfonyl chlorides with nucleophiles have investigated two main mechanistic possibilities: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism that proceeds through a pentacoordinate sulfur intermediate. nih.govacs.orgrsc.org The preferred pathway is often dependent on the nature of the nucleophile, the solvent, and the substituents on the sulfonyl chloride. nih.govmdpi.com

By calculating the energy profile of a proposed reaction, computational simulations can determine the activation barriers for each step. For the reaction of this compound with a nucleophile, such as an amine or an alcohol, the simulation would typically start with the reactants, locate the transition state for the nucleophilic attack on the sulfur atom, and then proceed to the products. If an intermediate is involved, its stability can also be assessed. These calculations provide valuable data on the reaction kinetics and thermodynamics, helping to explain observed product distributions and to design more efficient synthetic routes. nih.govrsc.org

Future Research Directions and Emerging Trends for 1 Pyridin 2 Yl Ethanesulfonyl Chloride

Development of Innovative and Sustainable Synthetic Methods

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 1-(Pyridin-2-yl)ethanesulfonyl chloride will likely focus on developing methodologies that are not only high-yielding but also environmentally benign and economically viable.

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.orgresearchgate.netnih.gov A promising avenue for future work lies in the exploration of catalytic and milder synthetic routes. For instance, methods utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts have been shown to be effective for a variety of sulfonyl chlorides and could be adapted for the target molecule. organic-chemistry.orgresearchgate.netgoogle.com This approach offers the advantages of using readily available starting materials and the potential for recycling byproducts. organic-chemistry.orgresearchgate.net

Another area of interest is the development of photocatalytic methods. Visible-light-driven reactions have emerged as a powerful tool for the synthesis of sulfonyl-containing compounds, offering a sustainable alternative to traditional methods. rsc.org Research could focus on developing a photocatalytic route to this compound, potentially from precursors like the corresponding thiol or disulfide.

Table 1: Potential Sustainable Synthetic Approaches

| Method | Precursor | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|---|

| NCS-mediated Chlorosulfonation | 2-(2-Thioethyl)pyridine or its derivatives | N-Chlorosuccinimide (NCS) | Mild conditions, readily available reagents, potential for byproduct recycling. organic-chemistry.orgresearchgate.net |

| Photocatalytic Synthesis | 2-(2-Thioethyl)pyridine or disulfide | Photocatalyst, light source | Green energy source, high selectivity. rsc.org |

Exploration of Novel Reactivity Modes and Selectivity Control

The sulfonyl chloride group is a well-established electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. wikipedia.org However, the presence of the pyridine (B92270) ring in this compound introduces opportunities for novel reactivity and selectivity.

Future research should investigate the influence of the pyridyl nitrogen on the reactivity of the sulfonyl chloride. The nitrogen atom can act as a Lewis basic site, potentially coordinating to catalysts or reagents and thereby modulating the reactivity of the electrophilic sulfur center. This could be exploited to achieve unique selectivity in reactions.

Furthermore, the methylene (B1212753) bridge between the pyridine ring and the sulfonyl group could be a site for functionalization. Research into the C-H activation of the picolyl position in related pyridine derivatives has shown the potential for introducing new functional groups. nih.gov Similar strategies could be explored for this compound, leading to a diverse array of new compounds.

Studies on the desulfonative cross-coupling reactions of sulfonyl chlorides could also be extended to this molecule, providing a pathway to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Table 2: Potential Reactivity and Selectivity Studies

| Reaction Type | Potential Outcome | Research Focus |

|---|---|---|

| Catalytic Nucleophilic Substitution | Enhanced or altered selectivity in sulfonamide/sulfonate ester formation. | Investigating the role of Lewis acids/bases that interact with the pyridine nitrogen. |

| C-H Functionalization | Introduction of new functional groups at the ethyl bridge. | Exploring transition-metal-catalyzed C-H activation strategies. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better process control, and higher throughput. mdpi.comrsc.orgresearchgate.netmdpi.comnih.gov The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.

Future research in this area would involve the development of robust and scalable continuous flow processes for the synthesis of the target compound. This would require careful optimization of reaction parameters such as temperature, pressure, and residence time. rsc.org Automated systems could be employed to monitor reaction progress in real-time, ensuring consistent product quality and yield. mdpi.com

Furthermore, the use of flow chemistry would facilitate the in-situ generation and immediate use of this compound in subsequent reactions. This is particularly advantageous for reactive intermediates that may be unstable upon isolation and storage. nih.govmit.edu The integration of this compound into automated synthesis platforms would enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science.

Design of Functional Derivatives with Tailored Reactivity Profiles

The core structure of this compound provides a scaffold for the design of a wide range of functional derivatives with tailored reactivity. By introducing substituents on the pyridine ring, the electronic and steric properties of the molecule can be fine-tuned, thereby influencing the reactivity of the sulfonyl chloride group.

For example, the introduction of electron-donating groups on the pyridine ring would be expected to increase the nucleophilicity of the nitrogen atom and potentially alter the reactivity of the sulfonyl chloride. Conversely, electron-withdrawing groups would decrease the basicity of the pyridine nitrogen and could enhance the electrophilicity of the sulfur center.

Future research should focus on the systematic synthesis of a library of substituted this compound derivatives and the evaluation of their reactivity profiles. This would provide a valuable toolkit for chemists to select the optimal reagent for a specific application. This approach has been successfully employed in the design of multisulfonyl chloride initiators for living radical polymerization. cmu.edu

Table 3: Examples of Potential Functional Derivatives

| Substituent on Pyridine Ring | Expected Effect on Reactivity | Potential Application |

|---|---|---|

| Methoxy (-OCH₃) | Increased electron density on the ring. | Modulating catalytic activity in reactions involving the pyridine nitrogen. |

| Nitro (-NO₂) | Decreased electron density on the ring. | Enhancing electrophilicity of the sulfonyl chloride for reactions with weak nucleophiles. |

Interdisciplinary Applications in Emerging Chemical Fields

The unique combination of a reactive sulfonyl chloride and a coordinating pyridine moiety makes this compound a promising candidate for a variety of interdisciplinary applications.

In medicinal chemistry , this compound could serve as a versatile building block for the synthesis of novel sulfonamides. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. cbijournal.com The pyridine group could act as a key pharmacophoric element, interacting with biological targets.

In materials science , the ability of the pyridine nitrogen to coordinate to metal ions could be exploited in the design of novel polymers and functional materials. For example, polymers incorporating this moiety could exhibit interesting properties such as self-assembly, catalytic activity, or metal-ion sensing capabilities.

In agrochemical research , sulfonylurea herbicides are a major class of crop protection agents. The structural features of this compound could be incorporated into new herbicide candidates. nbinno.com

Finally, in the field of chemical biology , this compound could be used to develop chemical probes for studying biological processes. The sulfonyl chloride can react with specific amino acid residues in proteins, allowing for the labeling and identification of protein targets.

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists and researchers in other fields, highlighting the potential for this compound to contribute to a wide range of scientific advancements.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Pyridin-2-yl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Workplace Controls : Use local exhaust ventilation to minimize inhalation exposure. Enclose operations where possible .

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves, chemical-resistant clothing, and safety goggles. Contaminated clothing should be laundered separately .

- Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers. Avoid contact with water, oxidizing agents, and strong bases due to violent decomposition risks .

- Emergency Measures : Immediate washing with water for skin/eye contact and use of eyewash stations .

Q. How can researchers synthesize this compound, and what reaction conditions optimize yield?

- Methodological Answer :

- Synthetic Route : React 2-vinylpyridine with chlorosulfonic acid in an inert solvent (e.g., dichloromethane) under controlled temperature (0–5°C).

- Critical Conditions : Use a base (e.g., triethylamine) to neutralize HCl byproducts and prevent hydrolysis. Maintain anhydrous conditions to avoid side reactions .

- Purification : Isolate via fractional distillation or column chromatography under inert atmosphere.

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the pyridinyl and sulfonyl chloride moieties.

- Infrared (IR) Spectroscopy : Peaks at 1170–1370 cm (S=O asymmetric stretching) and 750 cm (C–S bond) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H] at m/z 202.03) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers mitigate decomposition or side reactions during nucleophilic substitutions with this compound?

- Methodological Answer :

- Moisture Control : Use molecular sieves or inert gas purging to prevent hydrolysis to the sulfonic acid.

- Base Selection : Opt for non-nucleophilic bases (e.g., 2,6-lutidine) to avoid competing reactions.

- Temperature Modulation : Conduct reactions at –20°C to stabilize the sulfonyl chloride intermediate .

Q. How does the pyridinyl moiety influence the reactivity of this compound compared to aliphatic sulfonyl chlorides?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing pyridinyl group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitutions (e.g., with amines to form sulfonamides).

- Steric Effects : The planar pyridine ring may reduce steric hindrance compared to bulky aliphatic groups, improving accessibility for nucleophiles .

- Comparative Data : Ethanesulfonyl chloride (lacking the pyridinyl group) shows slower reaction kinetics in sulfonamide formation under identical conditions .

Q. What analytical approaches are recommended for detecting and quantifying impurities in this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Calibrate against certified reference standards for sulfonic acid byproducts .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., residual chlorinated solvents) with a DB-5MS column.

- Karl Fischer Titration : Quantify water content (<0.1% w/w) to ensure anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.